1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid
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Overview
Description
FMPAC is a small molecule that was first synthesized by researchers at Merck in 2003. Since then, it has been extensively studied for its potential applications in the development of new drugs for the treatment of diabetes, obesity, and other metabolic disorders. FMPAC is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, FMPAC can enhance insulin sensitivity and improve glucose uptake in the body.
Mechanism of Action
FMPAC inhibits PTP1B by binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to the activation of the insulin signaling pathway and the subsequent enhancement of glucose uptake in the body.
Biochemical and Physiological Effects:
FMPAC has been shown to enhance insulin sensitivity and improve glucose uptake in vitro and in vivo. Moreover, FMPAC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
FMPAC is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, FMPAC has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on FMPAC, including the development of new analogs with improved solubility and potency, the identification of new targets for FMPAC, and the evaluation of the safety and efficacy of FMPAC in clinical trials. Moreover, FMPAC can be used as a tool for studying the role of PTP1B in other physiological processes, such as cancer and inflammation.
Synthesis Methods
The synthesis of FMPAC involves several steps, including the preparation of the key intermediate, 2-fluoro-5-nitrobenzoyl chloride, and the coupling of this intermediate with piperidinecarboxylic acid. The final step involves the addition of morpholine and sulfonamide to form the morpholinylsulfonyl group. The overall yield of FMPAC synthesis is approximately 20%.
Scientific Research Applications
FMPAC has been extensively studied for its potential applications in the development of new drugs for the treatment of diabetes, obesity, and other metabolic disorders. Several studies have shown that FMPAC can enhance insulin sensitivity and improve glucose uptake in vitro and in vivo. Moreover, FMPAC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Properties
IUPAC Name |
1-(2-fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O6S/c18-15-2-1-13(27(24,25)20-7-9-26-10-8-20)11-14(15)16(21)19-5-3-12(4-6-19)17(22)23/h1-2,11-12H,3-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJOTLSTHTHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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